molecular formula C9H12N2O2 B13268554 (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid

Cat. No.: B13268554
M. Wt: 180.20 g/mol
InChI Key: KNLMSTBFYOCJDJ-QMMMGPOBSA-N
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Description

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid is a chiral non-proteinogenic beta-amino acid featuring a 4-methylpyridin-3-yl moiety. This structure makes it a valuable building block in medicinal chemistry and drug discovery. Compounds with similar scaffolds, such as those based on a 3-aminopropanoic acid core, are frequently explored as key intermediates in the synthesis of novel bioactive molecules . The pyridine ring, a common feature in many pharmaceuticals, can act as a bioisoster for amide bonds, influencing the compound's binding affinity and metabolic stability . Furthermore, the this compound structure shares characteristics with NMDA receptor glycine site agonists, suggesting potential applications in neuroscience research for developing subtype-selective receptor modulators . The specific stereochemistry and the methyl substituent on the pyridine ring provide unique opportunities for structure-activity relationship (SAR) studies, allowing researchers to fine-tune properties like potency, selectivity, and pharmacokinetics . This compound is intended for research purposes such as chemical synthesis, biological screening, and the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-11-5-7(6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

KNLMSTBFYOCJDJ-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=NC=C1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-3-pyridinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedYield (%)Key Observations
KMnO₄ in acidic medium (pH < 3)3-Nitroso derivative72–78Rapid oxidation at 25–30°C
H₂O₂ with Fe²⁺ catalyst3-Nitro derivative65Requires 12-hour reflux
  • Mechanistic Insight : The amino group is oxidized to nitroso (N=O) or nitro (NO₂) groups depending on the oxidizing agent’s strength and reaction duration.

Reduction Reactions

The carboxylic acid group and pyridine ring participate in reduction:

ReagentTarget SiteProductConditions
LiAlH₄Carboxylic acid3-Amino-3-(4-methylpyridin-3-yl)propanolAnhydrous THF, 0°C → RT
H₂/Pd-CPyridine ringPartially saturated piperidine derivative50 psi, 80°C
  • Key Limitation : Reduction of the pyridine ring is incomplete under standard hydrogenation conditions, yielding a mixture of partially saturated products.

Substitution Reactions

The amino and carboxylic acid groups are nucleophilic sites for substitution:

a) Amino Group Modifications

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkyl derivatives.

  • Acylation : Acetyl chloride in acetic acid produces N-acetylated derivatives (e.g., N-(4-methylpyridin-3-yl)-acetamide) .

b) Carboxyl Group Reactions

  • Esterification : Forms methyl esters with methanol/H₂SO₄ (90% yield).

  • Amide Formation : Reacts with amines (e.g., methylamine) via DCC-mediated coupling.

Biochemical Interactions

The compound exhibits enzyme inhibition through covalent modification:

  • Target Enzyme : Human ornithine aminotransferase (hOAT) .

  • Mechanism : Forms a Michael adduct with catalytic lysine (Lys292) and threonine (Thr322) residues via a conjugated enone intermediate .

StepProcessStructural Outcome
1Schiff base formation with PLPPyridoxamine phosphate (PMP) intermediate
2Michael addition at active siteCovalent Lys292-Thr322 adduct

Reaction Conditions and Optimization

Critical parameters influencing reaction outcomes:

FactorOptimal RangeImpact on Reactivity
pH2–4 (acidic)Enhances amino group oxidation
Temperature0–25°CPrevents decarboxylation
CatalystsMgO nanoparticlesImproves acylation efficiency

Comparative Reactivity Table

A comparison with structurally similar compounds:

CompoundOxidation Rate (Relative)Reduction EfficiencyEnzyme Inhibition (hOAT IC₅₀)
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid1.0 (reference)High42 nM
(3R)-3-amino-3-(pyridin-3-yl)propanoic acid0.7Moderate>1 μM

Key Findings from Research

  • Stereochemical Influence : The (3S) configuration enhances binding affinity to hOAT by 24-fold compared to (3R)-isomers .

  • pH-Dependent Stability : Decarboxylation occurs above pH 7, limiting utility in alkaline conditions.

  • Catalytic Selectivity : MgO nanoparticles improve acylation yields by 35% compared to traditional bases.

Scientific Research Applications

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent Molecular Formula Molecular Weight Key Differences/Applications References
(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanoic acid 4-Methylpyridin-3-yl C9H12N2O2 180.20 Reference compound; methyl group enhances lipophilicity and steric bulk.
(3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid 2-Methylpyridin-4-yl C9H12N2O2 180.20 Methyl substitution at pyridine 2-position alters electronic and steric interactions.
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride 6-Chloropyridin-2-yl C8H10Cl2N2O2 237.08 Chlorine substituent increases electronegativity; hydrochloride salt improves solubility.
(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl C9H10FNO2 183.18 Replacement of pyridine with fluorophenyl modifies aromatic interactions and bioavailability.
(3S)-3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride 5-Methylfuran-2-yl C8H12ClNO3 205.64 Furan ring introduces oxygen-based polarity; potential for heterocyclic drug scaffolds.
(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid 3-Bromo-2-methoxyphenyl C10H12BrNO3 274.11 Bromo and methoxy groups enhance steric bulk and hydrogen-bonding capacity.
3-Amino-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl C9H11NO3 181.19 Hydroxyl group increases hydrophilicity and potential for oxidative metabolism.

Key Structural and Functional Insights

Pyridine vs. Phenyl/Furan Substitutions :

  • Pyridine-containing analogs (e.g., 4-methylpyridin-3-yl) exhibit nitrogen-based basicity, influencing solubility and receptor binding .
  • Fluorophenyl and hydroxyphenyl derivatives prioritize hydrophobic or polar interactions, respectively . Furan-based analogs introduce heterocyclic rigidity .

Substituent Position and Electronic Effects: Methyl groups at pyridine 2- vs. Halogens (Cl, Br) enhance electronegativity and stability, as seen in .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics.

Biological Activity

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid is a chiral compound that has attracted significant interest in pharmaceutical chemistry due to its potential biological activities. This compound features an amino group, a carboxylic acid, and a pyridine ring, which contribute to its unique interactions with biological targets. Its molecular formula is C10_{10}H12_{12}N2_2O2_2, and it exhibits a stereocenter that influences its pharmacological properties and interactions.

Neurotransmitter Modulation

One of the primary biological activities of this compound is its potential role as a modulator of neurotransmitter systems. The compound's structural similarity to L-glutamic acid suggests that it may act as an excitatory neurotransmitter, influencing synaptic transmission and neuroplasticity. Computational methods have been employed to predict its pharmacological effects, indicating possible interactions with glutamate receptors .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, which are attributed to the presence of the pyridine ring. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity. The predicted activity spectra suggest that derivatives of this compound could be effective against various bacterial strains, including drug-resistant pathogens .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For example, as a potential GPBAR1 agonist, this compound may influence metabolic pathways related to inflammation and glucose homeostasis, making it a candidate for treating metabolic disorders such as type II diabetes .

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound exhibit neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that the compound may help in conditions like neurodegenerative diseases .
  • Antimicrobial Screening : A study evaluating the antimicrobial activity of related compounds found that certain derivatives showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimal inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL, indicating potent activity .

Data Table

Compound NameStructural FeaturesBiological Activity
This compoundChiral structure with amino and pyridine groupsNeurotransmitter modulation; antimicrobial
L-glutamic acidAmino acid with carboxylic groupsExcitatory neurotransmitter
2-Amino-4-methylpentanoic acidBranched amino acid structurePotential neuroprotective effects
2-Amino-5-methylhexanoic acidLonger carbon chain with amino groupMay influence neurotransmitter systems

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for obtaining enantiomerically pure (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or enzymatic resolution. For example, asymmetric hydrogenation of α,β-unsaturated precursors using Ru-BINAP catalysts can yield high enantiomeric excess (ee >95%). Critical parameters include solvent polarity (e.g., methanol vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol%) . Post-synthesis, chiral HPLC (e.g., using a Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) verifies stereochemical purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridyl proton shifts at δ 8.2–8.6 ppm) and stereochemistry (coupling constants for vicinal protons).
  • IR : Amine (N–H stretch ~3350 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) functional groups are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₉H₁₂N₂O₂: 180.0899 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s binding affinity to biological targets, such as glutamate receptors?

  • Methodological Answer : MD simulations using software like GROMACS or AMBER can model ligand-receptor interactions. Key steps include:

  • Docking : Autodock Vina identifies binding poses in the receptor’s active site.
  • Free Energy Calculations : MM-PBSA/GBSA estimates binding energies (ΔG), highlighting contributions from the 4-methylpyridyl group’s hydrophobic interactions .
  • Validation : Compare computational results with experimental IC₅₀ values from radioligand binding assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. agonism) across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), ionic strength, and co-solvents (DMSO ≤0.1%).
  • Metabolite Profiling : LC-MS/MS identifies potential degradation products (e.g., oxidative metabolites) that may interfere with activity .
  • Orthogonal Assays : Confirm primary screen hits using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., cAMP quantification for GPCR targets) .

Q. How does the 4-methyl substituent on the pyridine ring influence physicochemical properties compared to analogs like 3-amino-3-(pyridin-3-yl)propanoic acid?

  • Methodological Answer :

  • Solubility : The methyl group increases logP by ~0.5 units, reducing aqueous solubility (predicted logS = -2.32 vs. -1.89 for the non-methylated analog) .
  • Bioavailability : Methylation enhances metabolic stability (CYP450 resistance), as shown in hepatocyte incubation studies (t₁/₂ >120 min vs. 45 min for the parent compound) .
  • Crystal Structure Analysis : X-ray diffraction reveals steric effects of the methyl group on intermolecular H-bonding in the solid state .

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